molecular formula C15H25Br2NO B14209542 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol CAS No. 821781-75-3

11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol

Cat. No.: B14209542
CAS No.: 821781-75-3
M. Wt: 395.17 g/mol
InChI Key: DYVKZGNLRVFBEX-UHFFFAOYSA-N
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Description

11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is a chemical compound characterized by the presence of a pyrrole ring substituted with two bromine atoms at positions 2 and 5, and an undecanol chain attached at position 1

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol typically involves the bromination of a pyrrole derivative followed by the attachment of an undecanol chain. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired positions on the pyrrole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of a non-brominated pyrrole derivative.

    Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

    Oxidation: Formation of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-one.

    Reduction: Formation of 11-(1H-pyrrol-1-yl)undecan-1-ol.

    Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as conductive polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    11-(1H-pyrrol-1-yl)undecane-1-thiol: A similar compound with a thiol group instead of a hydroxyl group.

    4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide: A compound with a sulfonamide group and a similar pyrrole ring structure.

Uniqueness

11-(2,5-Dibromo-1H-pyrrol-1-yl)undecan-1-ol is unique due to the presence of two bromine atoms on the pyrrole ring, which significantly influences its chemical reactivity and potential applications. The undecanol chain also contributes to its distinct properties compared to other pyrrole derivatives.

Properties

CAS No.

821781-75-3

Molecular Formula

C15H25Br2NO

Molecular Weight

395.17 g/mol

IUPAC Name

11-(2,5-dibromopyrrol-1-yl)undecan-1-ol

InChI

InChI=1S/C15H25Br2NO/c16-14-10-11-15(17)18(14)12-8-6-4-2-1-3-5-7-9-13-19/h10-11,19H,1-9,12-13H2

InChI Key

DYVKZGNLRVFBEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=C1)Br)CCCCCCCCCCCO)Br

Origin of Product

United States

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